2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid
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Overview
Description
2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is a heterocyclic compound featuring a pyrazole ring substituted with iodine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid typically involves the iodination of 3,5-dimethyl-1H-pyrazole followed by the introduction of the butanedioic acid moiety. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The subsequent reaction with butanedioic acid or its derivatives can be carried out under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Reduced forms of the compound with hydrogenated pyrazole ring.
Substitution: Derivatives with substituted functional groups replacing the iodine atom.
Scientific Research Applications
2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid involves its interaction with specific molecular targets. The iodine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and specificity towards enzymes or receptors. The butanedioic acid moiety may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: Lacks the iodine and butanedioic acid moieties, making it less versatile in certain applications.
4-iodo-1H-pyrazole: Similar iodine substitution but lacks the methyl groups and butanedioic acid moiety.
1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group but lacks the iodine and methyl substitutions.
Uniqueness
2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is unique due to the combination of iodine, methyl groups, and butanedioic acid moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O4/c1-4-8(10)5(2)12(11-4)6(9(15)16)3-7(13)14/h6H,3H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYKXQRLUCGMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(CC(=O)O)C(=O)O)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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